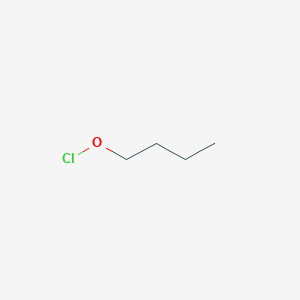![molecular formula C4H7Cl3Si B8608798 [(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)
[(2Z)-but-2-en-1-yl]trichlorosilane
Übersicht
Beschreibung
Cis-2-Butenyltrichlorosilane: is an organosilicon compound with the molecular formula C4H7Cl3Si. It is characterized by the presence of a trichlorosilane group attached to a cis-2-butenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cis-2-Butenyltrichlorosilane can be synthesized through the hydrosilylation of cis-2-butene with trichlorosilane. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure high yields and selectivity .
Industrial Production Methods: In an industrial setting, the production of cis-2-butenyltrichlorosilane involves the continuous flow of reactants through a reactor containing the catalyst. The process is optimized to maximize the conversion of cis-2-butene and minimize the formation of by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cis-2-Butenyltrichlorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trichlorosilane group to a silane or silanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cis-2-Butenyltrichlorosilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic transformations.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of cis-2-butenyltrichlorosilane involves its ability to form stable bonds with various substrates through the trichlorosilane group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane linkages. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- Vinyltrichlorosilane
- Allyltrichlorosilane
- (cis-2-Butenyl)methyldichlorosilane
Comparison: Cis-2-Butenyltrichlorosilane is unique due to its cis-2-butenyl moiety, which imparts distinct reactivity compared to its trans isomer or other alkenyltrichlorosilanes. This unique structure allows for specific applications in organic synthesis and materials science that are not achievable with other similar compounds .
Eigenschaften
Molekularformel |
C4H7Cl3Si |
|---|---|
Molekulargewicht |
189.54 g/mol |
IUPAC-Name |
[(Z)-but-2-enyl]-trichlorosilane |
InChI |
InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2- |
InChI-Schlüssel |
ZJDOJJKRTWHPOY-IHWYPQMZSA-N |
Isomerische SMILES |
C/C=C\C[Si](Cl)(Cl)Cl |
Kanonische SMILES |
CC=CC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-one](/img/structure/B8608751.png)


![5-Methyl-1-[3-(trifluoromethyl)phenyl]hexane-2,4-dione](/img/structure/B8608775.png)




![(+)-{[7-Pyridin-3-yl-2,3-dihydro-1-benzofuran-2-yl]methyl}amine](/img/structure/B8608814.png)


